CAL-130 (Hydrochloride)

概要

説明

準備方法

CAL-130 塩酸塩の合成には、キナゾリンコアの調製とそれに続くプリン部分の導入など、いくつかの段階が含まれます。 反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます .

化学反応の分析

CAL-130 塩酸塩は、以下を含むいくつかの種類の化学反応を受けます。

酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤によって促進できます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

これらの反応で使用される一般的な試薬と条件には、ジメチルスルホキシド(DMSO)などの有機溶媒と、パラジウムカーボンなどの触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究アプリケーション

CAL-130 塩酸塩は、以下を含む幅広い科学研究用途があります。

化学: PI3Kシグナル伝達経路とその様々な化学反応における役割を研究するために使用されます。

生物学: 細胞シグナル伝達、代謝、および増殖に関する研究で採用されています。

医学: 特に白血球におけるPI3KδおよびPI3Kγを標的とする、がん治療における潜在的な治療効果について調査されています.

科学的研究の応用

CAL-130 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used to study the PI3K signaling pathway and its role in various chemical reactions.

Biology: Employed in research on cell signaling, metabolism, and proliferation.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the PI3K pathway.

作用機序

CAL-130 塩酸塩は、PI3KδおよびPI3Kγの活性を阻害することでその効果を発揮します。これらの酵素は、細胞生存、代謝、および増殖を調節するPI3K/Akt/mTORシグナル伝達経路に関与しています。 これらの酵素を阻害することにより、CAL-130 塩酸塩はAktのリン酸化を阻害し、T細胞受容体活性化に応答するカルシウムフラックスを減少させることができます . この阻害は、細胞増殖と生存の減少につながり、がん治療のための潜在的な治療薬となります .

類似の化合物との比較

CAL-130 塩酸塩は、PI3KδおよびPI3Kγの二重阻害においてユニークです。類似の化合物には以下が含まれます。

PIK-108: 選択性と効力が異なるPI3K阻害剤。

GSK2292767: 異なる分子標的を持つ別のPI3K阻害剤。

NVP-BAG956: より広い活性を有するクラスI PI3Kのパンインヒビター.

これらの化合物と比較して、CAL-130 塩酸塩はPI3KδおよびPI3Kγを阻害するためのより標的化されたアプローチを提供し、科学研究および潜在的な治療用途において貴重なツールとなっています .

類似化合物との比較

CAL-130 Hydrochloride is unique in its dual inhibition of PI3Kδ and PI3Kγ. Similar compounds include:

PIK-108: A PI3K inhibitor with different selectivity and potency.

GSK2292767: Another PI3K inhibitor with distinct molecular targets.

NVP-BAG956: A pan-inhibitor of class I PI3Ks with broader activity.

Compared to these compounds, CAL-130 Hydrochloride offers a more targeted approach to inhibiting PI3Kδ and PI3Kγ, making it a valuable tool in scientific research and potential therapeutic applications .

生物活性

CAL-130 (Hydrochloride) is a selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms, specifically targeting PI3Kδ and PI3Kγ. This compound is under investigation for its potential therapeutic applications in oncology and autoimmune diseases due to its ability to modulate immune responses and inhibit tumor growth. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

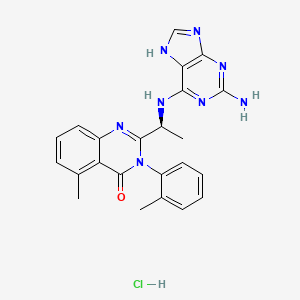

- Chemical Formula : C23H23ClN8O

- Molecular Weight : 442.93 g/mol

- Solubility : Enhanced by the hydrochloride salt form, improving bioavailability for biological applications.

CAL-130 exerts its biological activity primarily through the inhibition of the PI3K signaling pathway, which is critical for various cellular functions including growth, survival, and metabolism. The specific actions include:

- Inhibition of PI3K Isoforms : CAL-130 selectively inhibits the catalytic domains of PI3Kδ and PI3Kγ, with IC50 values reported as 1.3 nM for p110δ and 6.1 nM for p110γ .

- Disruption of Downstream Signaling : By blocking these isoforms, CAL-130 prevents the phosphorylation of Akt (Ser473) and attenuates calcium flux in response to T cell receptor activation, leading to reduced cellular proliferation and increased apoptosis in sensitive cell lines .

In Vitro Studies

In vitro experiments have demonstrated that CAL-130 effectively inhibits the activity of PI3K in thymocytes:

- Thymocyte Response : Studies showed that CAL-130 treatment resulted in a significant reduction in TCR-induced Akt phosphorylation and calcium flux .

- Cell Proliferation : The compound has been shown to reduce cellular proliferation rates in various cancer cell lines, indicating its potential as an anticancer agent.

In Vivo Studies

In vivo studies have further corroborated the efficacy of CAL-130:

- Animal Models : In experiments involving wild-type mice, oral administration of CAL-130 at a dose of 10 mg/kg resulted in an 18-fold reduction in total thymocyte numbers compared to controls. This effect was attributed mainly to a loss in double-positive (DP) thymocyte populations .

- Impact on Thymus Architecture : The compound significantly altered thymus size and cellularity without affecting plasma glucose or insulin levels, suggesting a targeted action on immune cells .

Case Studies and Clinical Relevance

While CAL-130 is still in preclinical development stages, its biological activity has implications for treating various conditions:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, CAL-130 is being explored as a potential treatment for hematological malignancies where PI3K signaling plays a critical role.

- Autoimmune Diseases : The modulation of immune responses through selective inhibition of PI3Kδ may provide therapeutic benefits in autoimmune conditions characterized by overactive immune responses.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What experimental assays are recommended to validate the inhibitory activity of CAL-130 Hydrochloride against PI3Kδ and PI3Kγ?

- Methodological Answer : Use kinase inhibition assays with recombinant PI3K isoforms (δ and γ) to measure IC50 values. Employ ATP-competitive assays with fluorescence-based detection (e.g., ADP-Glo™ Kinase Assay) for high-throughput screening. Validate results with Western blot analysis of downstream targets (e.g., phosphorylated Akt) in cell lines expressing PI3Kδ/γ. Reference IC50 values: 1.3 nM for PI3Kδ and 6.1 nM for PI3Kγ .

Q. How should researchers optimize in vitro concentration ranges for CAL-130 Hydrochloride in cancer cell models?

- Methodological Answer : Conduct dose-response experiments using logarithmic dilutions (e.g., 0.1–100 nM) to determine IC50 values. Include controls for off-target effects (e.g., PI3Kα/β inhibitors). Use cell viability assays (MTT or CellTiter-Glo®) and apoptosis markers (Annexin V/PI staining) to assess efficacy. Adjust concentrations based on cell type and treatment duration .

Q. What safety protocols are critical when handling CAL-130 Hydrochloride in laboratory settings?

- Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200). Use PPE (gloves, lab coats, eye protection) and work in a fume hood. Store in a locked, dry environment. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical assistance. Dispose via approved waste facilities .

Advanced Research Questions

Q. How can researchers address discrepancies in CAL-130 Hydrochloride’s efficacy across different cancer models (e.g., neuroblastoma vs. leukemia)?

- Methodological Answer : Perform comparative transcriptomic profiling (RNA-seq) to identify tissue-specific PI3Kδ/γ signaling nodes. Validate using isoform-specific siRNA knockdowns or CRISPR-Cas9 models. Assess tumor microenvironment factors (e.g., cytokine profiles) that may modulate drug response .

Q. What methodological strategies mitigate resistance to CAL-130 Hydrochloride in high-risk neuroblastoma models?

- Methodological Answer : Combine CAL-130 with MEK inhibitors (e.g., trametinib) to target parallel pathways. Use patient-derived xenografts (PDX) to model resistance mechanisms. Monitor adaptive signaling via phosphoproteomics and validate with dual-inhibitor synergy assays (e.g., Chou-Talalay method) .

Q. How can pharmacokinetic (PK) modeling improve the translation of CAL-130 Hydrochloride from in vitro to in vivo studies?

- Methodological Answer : Employ compartmental PK models to predict tissue distribution and clearance. Measure plasma half-life and bioavailability in murine models via LC-MS/MS. Adjust dosing regimens based on interspecies scaling and protein binding assays .

Q. What techniques validate target engagement of CAL-130 Hydrochloride in immune cell subsets during CAR T-cell therapy?

- Methodological Answer : Use flow cytometry to assess PI3Kδ/γ inhibition in CD8+ T cells (e.g., reduced pAkt levels). Combine with functional assays like cytokine secretion (IFN-γ ELISA) and cytotoxicity assays against antigen-expressing targets. Correlate with CAR T-cell persistence in NSG mouse models .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting data on CAL-130 Hydrochloride’s impact on T-cell proliferation in different studies?

- Methodological Answer : Conduct meta-analysis of published datasets with standardized normalization (e.g., % control proliferation). Account for variables like T-cell activation status (anti-CD3/CD28 beads vs. antigen-presenting cells) and culture conditions (IL-2 supplementation). Validate using internal replicates and blinded analysis .

Q. What statistical approaches are recommended for analyzing synergistic effects of CAL-130 Hydrochloride in combination therapies?

- Methodological Answer : Apply the Combination Index (CI) method via CompuSyn software to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Use ANOVA with post-hoc Tukey tests for dose-response comparisons. Include confidence intervals for robustness .

Q. Experimental Design & Validation

Q. What controls are essential when assessing CAL-130 Hydrochloride’s specificity across PI3K isoforms?

- Methodological Answer : Include isoform-selective inhibitors (e.g., idelalisib for PI3Kδ, AS-605240 for PI3Kγ) as comparators. Use PI3K-null cell lines (e.g., CRISPR-edited) to confirm on-target effects. Validate with lipid kinase activity assays (ELISA for PIP3 levels) .

Q. How can researchers ensure reproducibility in CAL-130 Hydrochloride studies across laboratories?

- Methodological Answer : Adopt standardized protocols (e.g., ATCC cell culture guidelines). Share batch-specific certificates of analysis (e.g., purity ≥98%) and storage conditions (−80°C in DMSO). Use internal reference compounds and blinded data analysis .

特性

IUPAC Name |

2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O.ClH/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20;/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUIGTXAJSGCRB-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。